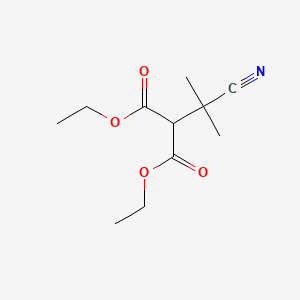
Diethyl 2-(2-cyanopropan-2-yl)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(2-cyanopropan-2-yl)malonate is an organic compound with the molecular formula C₁₁H₁₇NO₄. It is a malonate derivative, characterized by the presence of a cyano group and two ethyl ester groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-cyanopropan-2-yl)malonate can be synthesized through several methods. One common approach involves the alkylation of diethyl malonate with 2-bromo-2-cyanopropane in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .
化学反应分析
Types of Reactions
Diethyl 2-(2-cyanopropan-2-yl)malonate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used for hydrolysis.
Reduction: Lithium aluminum hydride or hydrogenation with a catalyst like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Hydrolysis: Diethyl malonate and 2-cyanopropanoic acid.
Reduction: Diethyl 2-(2-aminopropan-2-yl)malonate.
Substitution: Various substituted malonates depending on the nucleophile used.
科学研究应用
Diethyl 2-(2-cyanopropan-2-yl)malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of drugs with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of diethyl 2-(2-cyanopropan-2-yl)malonate depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions. The cyano group can undergo various transformations, leading to the formation of different functional groups. The ester groups can be hydrolyzed or reduced, providing versatility in synthetic pathways .
相似化合物的比较
Similar Compounds
Diethyl malonate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
Ethyl cyanoacetate: Contains a single ester group and a cyano group, offering different reactivity and applications.
Diethyl 2-cyano-2-methylmalonate: Similar structure but with a methyl group instead of a propan-2-yl group, leading to different steric and electronic properties.
Uniqueness
Diethyl 2-(2-cyanopropan-2-yl)malonate is unique due to the presence of both cyano and ester groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
属性
IUPAC Name |
diethyl 2-(2-cyanopropan-2-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-5-15-9(13)8(10(14)16-6-2)11(3,4)7-12/h8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPMRDPBCWDMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole](/img/structure/B8232931.png)
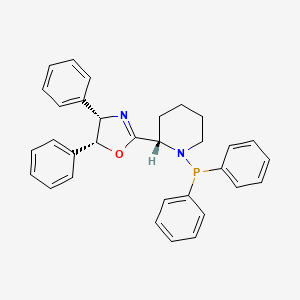
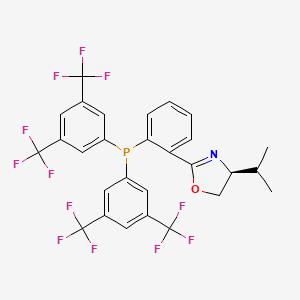
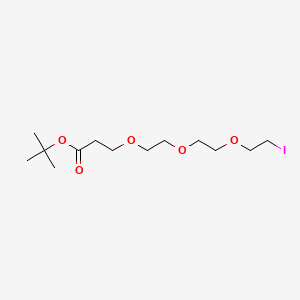
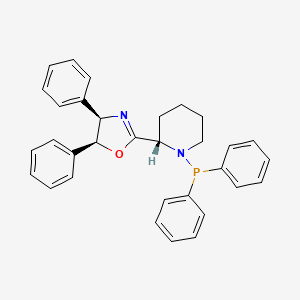
![(4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8232955.png)
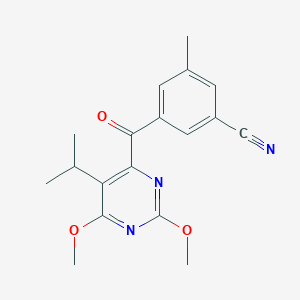

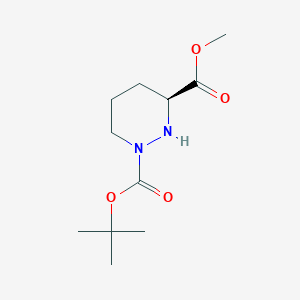
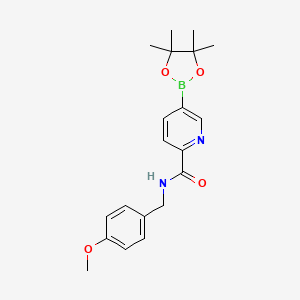
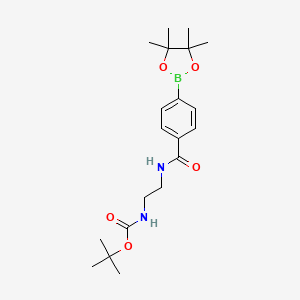
![5-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B8232994.png)

![(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B8233043.png)
